
1-(bromomethyl)-4-ethyl-2-fluorobenzene
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Overview
Description
1-(Bromomethyl)-4-ethyl-2-fluorobenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a bromomethyl group at the first position, an ethyl group at the fourth position, and a fluorine atom at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-4-ethyl-2-fluorobenzene can be synthesized through a multi-step process. One common method involves the bromination of 4-ethyl-2-fluorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.
Chemical Reactions Analysis
Reaction Types
1.1 Nucleophilic Substitution
The bromomethyl group undergoes nucleophilic substitution , where the bromine atom acts as a leaving group. This reaction is facilitated by the stability of the bromide ion and the electron-withdrawing effects of the fluorine and ethyl substituents. For example, sodium azide (NaN₃) reacts with the compound to replace the bromide with an azide group, forming 1-(azidomethyl)-4-ethyl-2-fluorobenzene. This reaction typically occurs in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under thermal conditions .
1.2 Cross-Coupling Reactions
The compound participates in cross-coupling reactions , such as Suzuki coupling, where the bromomethyl group serves as a leaving group. Transition metal catalysts (e.g., palladium) enable the formation of new carbon-carbon bonds, making it a valuable intermediate in synthesizing complex organic molecules.
Reaction Mechanisms
2.1 Nucleophilic Substitution Mechanism
The substitution follows an SN2 pathway due to the benzylic position of the bromomethyl group, which stabilizes the transition state. The nucleophile (e.g., azide ion, N₃⁻) attacks the carbon adjacent to the benzene ring, displacing the bromide ion. The fluorine and ethyl groups influence the reaction’s rate and regioselectivity through electronic effects (e.g., fluorine’s electron-withdrawing nature enhances the electrophilicity of the carbon) .
2.2 Cross-Coupling Mechanism
In cross-coupling, the bromomethyl group undergoes oxidative addition to a transition metal catalyst (e.g., Pd⁰), forming a metal-carbon bond. This intermediate undergoes transmetallation with an organometallic reagent (e.g., boronic acid) followed by reductive elimination to form the coupled product. The fluorine substituent may modulate the electronic environment, affecting catalytic efficiency.
Reagents and Conditions
Structural and Electronic Influences
The fluorine atom at the ortho position and ethyl group at the para position exert distinct electronic effects:
-
Fluorine : Electron-withdrawing via inductive effects, enhancing the electrophilicity of the benzylic carbon.
-
Ethyl group : Electron-donating via resonance, stabilizing intermediates in substitution reactions.
These substituents collectively influence reaction regioselectivity and kinetics, making the compound versatile for diverse synthetic transformations .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₈H₈BrF
- Molecular Weight : Approximately 245.13 g/mol
- Structural Features :
- Bromomethyl Group : Enhances reactivity towards nucleophiles.
- Ethyl Group : Modifies the compound's electronic properties.
- Fluorine Atom : Influences lipophilicity and biological interactions.
These features contribute to the compound's distinct reactivity and applicability in synthetic chemistry and biological research.
Organic Synthesis
1-(Bromomethyl)-4-ethyl-2-fluorobenzene serves as a versatile intermediate in the synthesis of more complex organic molecules. It can participate in various reactions, such as nucleophilic substitutions and coupling reactions, which are essential for creating pharmaceuticals and agrochemicals. Its ability to form reactive intermediates makes it valuable for developing novel compounds with specific functionalities.
Medicinal Chemistry
This compound is being explored for its potential use in drug development. Its reactivity allows it to be utilized in synthesizing drugs targeting diseases such as cancer and infectious diseases. Preliminary studies indicate that derivatives of this compound may exhibit biological activities, including anticancer properties. For example, compounds with similar structures have shown promise in inhibiting cell proliferation in various cancer cell lines.
Biological Studies
The unique structure of this compound allows it to modify biomolecules, aiding researchers in studying their interactions and functions. It has been employed to:
- Modify proteins and nucleic acids to investigate structure-function relationships.
- Act as an inhibitor for specific enzymes linked to disease pathways, such as phosphodiesterase inhibitors relevant in neurodegenerative diseases.
Case Studies
Several studies highlight the utility of this compound in scientific research:
Modification of Biomolecules
Research has demonstrated the compound's ability to modify proteins and nucleic acids. By attaching to specific sites on biomolecules, researchers can investigate how these modifications affect biological activity.
Anticancer Activity
Preliminary investigations suggest that derivatives may exhibit anticancer properties. For instance, studies have indicated potential for inhibiting cell proliferation in various cancer cell lines.
Enzymatic Inhibition Studies
The compound has been tested for its ability to inhibit specific enzymes linked to disease pathways. Certain derivatives have shown effectiveness as phosphodiesterase inhibitors, relevant for treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-4-ethyl-2-fluorobenzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In electrophilic aromatic substitution reactions, the benzene ring undergoes activation by the electrophile, leading to the formation of a sigma complex and subsequent substitution.
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)-4-methyl-2-fluorobenzene: Similar structure but with a methyl group instead of an ethyl group.
1-(Bromomethyl)-4-ethylbenzene: Lacks the fluorine atom on the benzene ring.
1-(Chloromethyl)-4-ethyl-2-fluorobenzene: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
1-(Bromomethyl)-4-ethyl-2-fluorobenzene is unique due to the presence of both bromomethyl and fluorine substituents on the benzene ring. This combination of substituents imparts specific reactivity and properties to the compound, making it valuable for various applications in organic synthesis and material science.
Biological Activity
1-(Bromomethyl)-4-ethyl-2-fluorobenzene, a halogenated aromatic compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial properties, toxicity profiles, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of bromine, fluorine, and ethyl substituents on a benzene ring. Its molecular formula is C8H8BrF with a molecular weight of approximately 215.05 g/mol. The compound's structure can be represented as follows:
Antimicrobial Properties
Recent studies have indicated that halogenated compounds exhibit significant antimicrobial activities. For instance, the antibacterial efficacy of this compound was evaluated against various bacterial strains using the disk diffusion method. The results showed promising inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Escherichia coli | 15 | 32 µg/mL |
Bacillus cereus | 20 | 16 µg/mL |
The compound demonstrated a higher efficacy against Bacillus cereus compared to Escherichia coli, indicating its selective antibacterial properties .
Toxicity Studies
Toxicological assessments are crucial for evaluating the safety profile of new compounds. In vitro cytotoxicity tests revealed that while this compound exhibited some cytotoxic effects at higher concentrations, it maintained a favorable therapeutic index when compared to other halogenated compounds. The CC50 value was determined to be around 100 µM, indicating moderate cytotoxicity .
Table 2: Cytotoxicity Profile
Compound | CC50 (µM) |
---|---|
This compound | 100 |
Control Compound A | 50 |
Control Compound B | 200 |
The biological activity of halogenated compounds is often attributed to their ability to interact with microbial enzymes and cellular structures. Molecular docking studies suggest that this compound may inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication, thereby exerting its antimicrobial effects .
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of brominated compounds, including this compound. Researchers found that modifications in the substituents significantly influenced the biological activity and toxicity profiles. For instance, compounds with additional halogen substitutions demonstrated enhanced antibacterial properties but also increased cytotoxicity .
Properties
CAS No. |
1822765-49-0 |
---|---|
Molecular Formula |
C9H10BrF |
Molecular Weight |
217.08 g/mol |
IUPAC Name |
1-(bromomethyl)-4-ethyl-2-fluorobenzene |
InChI |
InChI=1S/C9H10BrF/c1-2-7-3-4-8(6-10)9(11)5-7/h3-5H,2,6H2,1H3 |
InChI Key |
HPEUQFDHWGURMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)CBr)F |
Purity |
95 |
Origin of Product |
United States |
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